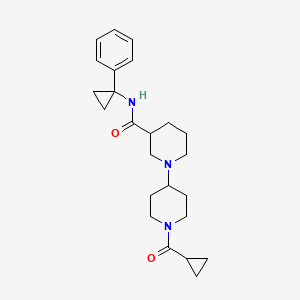![molecular formula C19H12F2N2O3S B6015019 3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide](/img/structure/B6015019.png)
3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFN, and it is a potent inhibitor of a specific protein kinase known as CDK2.
作用机制
The mechanism of action of 3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide involves the inhibition of CDK2. CDK2 is a protein kinase that plays a crucial role in cell cycle regulation. It phosphorylates several proteins involved in cell cycle progression, leading to cell division. DFN binds to the ATP-binding site of CDK2, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. DFN has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2. It also inhibits the growth and proliferation of cancer cells, making it a potential candidate for cancer treatment.
实验室实验的优点和局限性
One of the significant advantages of 3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide is its potent inhibition of CDK2. This makes it a potential candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which makes it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of 3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide. One of the potential directions is the optimization of the synthesis method to produce higher yields of pure compound. Another direction is the development of more water-soluble derivatives of DFN, which can be administered in vivo. Additionally, further studies are needed to investigate the potential applications of DFN in other fields, such as neurodegenerative diseases and inflammation.
Conclusion:
This compound is a potent inhibitor of CDK2, making it a potential candidate for cancer treatment. Its synthesis method has been optimized to produce high yields of pure compound, and its biochemical and physiological effects have been extensively studied in scientific research. However, its low solubility in water remains a limitation, and further research is needed to investigate its potential applications in other fields.
合成方法
The synthesis of 3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide involves several steps. The first step involves the preparation of 3-nitro-5-(phenylthio)aniline, which is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.
科学研究应用
3,4-difluoro-N-[3-nitro-5-(phenylthio)phenyl]benzamide has been extensively studied in scientific research for its potential applications in various fields. One of the most significant applications of this compound is its use as a CDK2 inhibitor. CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis. DFN has been shown to be a potent inhibitor of CDK2, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
3,4-difluoro-N-(3-nitro-5-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N2O3S/c20-17-7-6-12(8-18(17)21)19(24)22-13-9-14(23(25)26)11-16(10-13)27-15-4-2-1-3-5-15/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSFVYGIMJZGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-(2-phenylethyl)morpholine](/img/structure/B6014941.png)
![3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
![4-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6014952.png)
![7-(2-phenylethyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014958.png)
![2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B6014964.png)
![2-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014965.png)
![N-{[(2,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6014975.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6014986.png)
![N-(3-chloro-4-methylphenyl)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6015007.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(2-thienylmethyl)methanamine](/img/structure/B6015012.png)

![5-ethyl-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-3-thiophenecarboxamide](/img/structure/B6015028.png)
![2-methyl-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-furamide](/img/structure/B6015035.png)
